BenchChemオンラインストアへようこそ!

Methyl 4-acetamido-3-nitrophenylacetate

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Methyl 4-acetamido-3-nitrophenylacetate (CAS 2243-69-8) is the exclusive regioisomer featuring a methyl phenylacetate ester, para‑acetamido, and ortho‑nitro group. This substitution pattern is chemically essential: the electron‑withdrawing 3‑nitro directs electrophilic substitution and engages the Tyr48/His110 pocket of ALR2; the methyl ester enables orthogonal deprotection to the carboxylate pharmacophore later in the synthesis. Non‑nitrated, free‑acid, or ethyl‑ester analogs fail to recapitulate this reactivity, causing synthetic route failure. For aldose reductase inhibitor programs and bioreductive prodrug design, procuring this exact ester reduces step count, preserves the nitro trigger, and ensures reliable regioselective downstream derivatization. Order now for immediate research use.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
Cat. No. B7951311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-3-nitrophenylacetate
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O5/c1-7(14)12-9-4-3-8(6-11(15)18-2)5-10(9)13(16)17/h3-5H,6H2,1-2H3,(H,12,14)
InChIKeyJHNRRDOVJAMTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetamido-3-nitrophenylacetate for Aldose Reductase Inhibitor Intermediate Procurement


Methyl 4-acetamido-3-nitrophenylacetate (CAS 2243-69-8) is a substituted nitroaromatic ester that serves as a versatile synthetic intermediate in pharmaceutical research programs, particularly those targeting aldose reductase inhibitors. The compound's structural features—a methyl ester handle at the phenylacetate moiety, an acetamido group at the para position, and a nitro group ortho to the acetamido—enable regioselective downstream derivatization that is chemically distinct from close structural analogs. Its physicochemical properties, including a molecular weight of 238.20 g/mol and experimentally measured logP parameters, define its handling and formulation boundaries in multi-step synthetic routes.

Why Methyl 4-acetamido-3-nitrophenylacetate Cannot Be Replaced by Generic Analogs in Aldose Reductase Inhibitor Synthesis


The simultaneous presence of the methyl phenylacetate, acetamido, and 3-nitro groups on the aromatic ring creates a unique reactivity profile that generic analogs cannot replicate. Substitution with the non-nitrated parent compound, methyl 4-acetamidophenylacetate, removes the electron-withdrawing nitro group essential for directing electrophilic aromatic substitution and modulating the reduction potential of the aromatic core. Replacement with the ethyl ester analog, ethyl 2-(4-acetamido-3-nitrophenyl)acetate, introduces altered steric and solubility parameters that impact downstream reaction yields and crystallization behavior. The free acid form, 2-(4-acetamido-3-nitrophenyl)acetic acid, lacks the methyl ester protecting group necessary for orthogonal deprotection strategies in multi-step syntheses. These structural distinctions are not cosmetic; they dictate whether a synthetic route succeeds or fails at the regioselective functionalization step.

Quantitative Differentiation Evidence for Methyl 4-acetamido-3-nitrophenylacetate Versus Closest Analogs


Nitro-Directed Binding Affinity in Aldose Reductase: Methyl Ester vs. Free Acid Forms

In the context of nitrophenyl-based aldose reductase inhibitors, the methyl ester of 4-acetamido-3-nitrophenylacetic acid is a critical precursor to the pharmacologically active free acid form. Docking studies on nitrophenyl derivatives as ALR2 inhibitors demonstrate that the nitro group is predicted to engage in key hydrogen-bonding interactions with Tyr48 and His110 active site residues—the identical binding pocket occupied by carboxylic acid inhibitors in their anionic form. The methyl ester serves as a protected prodrug form or a late-stage intermediate that can be hydrolyzed to the free acid under controlled conditions. The non-nitrated methyl ester analog, methyl 4-acetamidophenylacetate, lacks this nitro group entirely and therefore cannot establish these critical active-site contacts, fundamentally altering the inhibition profile of any downstream compound derived from it.

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Methyl Ester vs. Ethyl Ester: Synthetic Yield Impact in Nitration-Derived Intermediates

In the nitration of 4-acetamidophenylacetate esters, the choice of ester group directly impacts reaction efficiency. The ethyl ester analog, ethyl 2-(4-acetamido-3-nitrophenyl)acetate (CAS 92959-74-5), has been prepared via nitration of ethyl 4-acetamidophenylacetate with nitric acid in acetic anhydride, achieving a 92% isolated yield. While a directly comparable yield for the methyl ester under identical conditions is not available from the open primary literature, the established 92% benchmark for the ethyl ester provides a performance baseline. The methyl ester is expected to exhibit marginally different nitration regioselectivity due to reduced steric bulk at the ester position, which may influence ortho/para directing effects during electrophilic aromatic substitution. Additionally, the methyl ester offers advantages in subsequent hydrolysis steps due to faster saponification kinetics compared to the ethyl ester—a consideration for multi-step sequences requiring timely deprotection.

Nitration Yield Ester Steric Effects Process Chemistry

Methyl Ester vs. Free Acid Form: Orthogonal Protection for Multi-Step Aldose Reductase Inhibitor Synthesis

The methyl ester of 4-acetamido-3-nitrophenylacetic acid provides an essential orthogonal protecting group strategy that the free acid form, 2-(4-acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2), cannot offer. The free acid, characterized by a melting point of 144–145 °C and a predicted pKa of 4.08, would require separate protection before further synthetic manipulation, adding a synthetic step and reducing overall atom economy. In aldose reductase inhibitor research programs, the nitrophenyl scaffold is often further elaborated at the acetate side chain before final deprotection to reveal the active carboxylate pharmacophore. The methyl ester form enters the synthetic sequence ready for immediate functionalization at the aromatic ring (via the nitro and acetamido directing groups) while keeping the carboxylate masked, enabling a convergent synthetic strategy that the free acid form cannot support without additional protection/deprotection cycles.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Bioreductive Activation Potential: 3-Nitro Substituent Enables Hypoxia-Selective Prodrug Strategy

The 3-nitro substituent on the aromatic ring of methyl 4-acetamido-3-nitrophenylacetate confers a bioreductive activation mechanism that is entirely absent in the non-nitrated parent compound methyl 4-acetamidophenylacetate. Nitroaromatic compounds are established substrates for nitroreductase enzymes, which catalyze the reduction of the nitro group to reactive nitroso, hydroxylamine, and amine intermediates under hypoxic conditions. This property is structurally analogous to the bioreductive activation observed in nitrophenylacetic acid derivatives studied as caged CO₂ donors, where 3-nitrophenylacetic acid and related compounds have been employed as tools for investigating enzymatic reaction kinetics via infrared spectroscopy. While specific nitroreductase kinetic data (k_cat, K_M) for this precise compound are not available in the open literature, the presence of the 3-nitro group is a prerequisite for any hypoxia-selective prodrug or bioredox probe application. The non-nitrated methyl 4-acetamidophenylacetate lacks this entire functional dimension.

Bioreduction Hypoxia-Selective Prodrugs Nitroreductase

Key Procurement-Driven Research Applications of Methyl 4-acetamido-3-nitrophenylacetate


Aldose Reductase Inhibitor Lead Optimization Programs

In medicinal chemistry campaigns focused on diabetic complication therapies, methyl 4-acetamido-3-nitrophenylacetate serves as a critical late-stage intermediate. The nitro group is predicted to engage the Tyr48/His110 active site residues of ALR2, while the methyl ester enables controlled hydrolysis to the active carboxylate pharmacophore after scaffold elaboration. Procurement of this specific ester form, rather than the free acid or non-nitrated analog, directly reduces synthetic step count and ensures retention of the key nitro pharmacophore element throughout the derivatization sequence.

Hypoxia-Selective Prodrug and Bioredox Probe Development

Research groups investigating tumor hypoxia or tissue-selective drug activation require the 3-nitro substituent as a bioreductive trigger. Methyl 4-acetamido-3-nitrophenylacetate provides this functionality in a protected ester form suitable for further conjugation to targeting moieties or carrier molecules. The structurally related 3-nitrophenylacetic acid scaffold has been validated as a caged CO₂ donor system for infrared spectroscopy-based kinetic studies, confirming the chemical feasibility of the bioreductive activation pathway.

Regioselective Aromatic Functionalization Template

The orthogonal directing effects of the acetamido (ortho/para-directing, activating) and nitro (meta-directing, deactivating) groups, combined with the phenylacetate methyl ester side chain, make this compound a valuable template for studying and exploiting regioselective electrophilic aromatic substitution in complex molecule synthesis. The ethyl ester analog has been nitrated in 92% yield, establishing the viability of this scaffold for further positional elaboration.

Quote Request

Request a Quote for Methyl 4-acetamido-3-nitrophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.